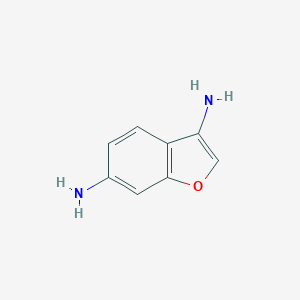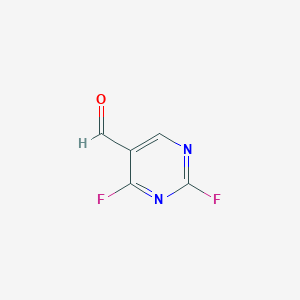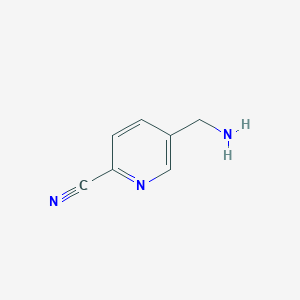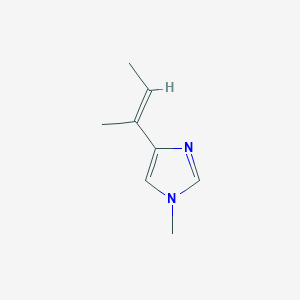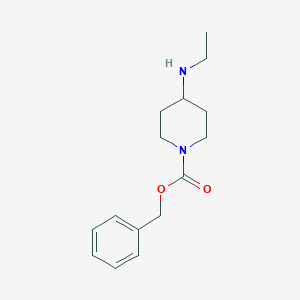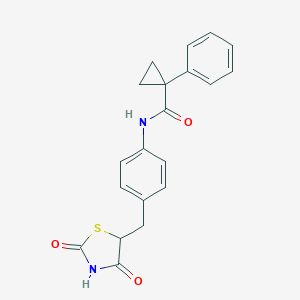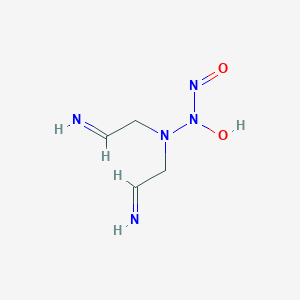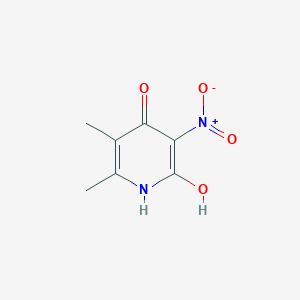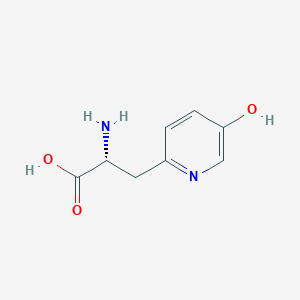
5,7A-dihydro-1H-pyrrolizin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5,8-Tetrahydropyrrolizin-3-one is a heterocyclic compound that features a fused ring system containing nitrogen atoms
Méthodes De Préparation
The synthesis of 1,2,5,8-Tetrahydropyrrolizin-3-one can be achieved through several routes. One common method involves the photochemical oxidation of furans. For instance, the oxidation of 2-amino-4-(furan-2-yl)butane can yield tetrahydropyrrolizin-3-one, which can then be reduced to form the desired compound . Another approach involves the reaction of pyrrolizin-3-one with electrophiles, such as dry hydrogen chloride, to produce derivatives that can be further modified .
Analyse Des Réactions Chimiques
1,2,5,8-Tetrahydropyrrolizin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using photochemical methods to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like hydrogen chloride and N-bromosuccinimide being used
Major products from these reactions include 1-chloro-1,2-dihydro derivatives and other substituted pyrrolizinones .
Applications De Recherche Scientifique
1,2,5,8-Tetrahydropyrrolizin-3-one has several applications in scientific research:
Medicinal Chemistry: The compound and its derivatives are explored for their potential pharmaceutical properties, including antimicrobial and anticancer activities.
Materials Science: It is used in the synthesis of materials with specific electromagnetic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various bioactive molecules.
Mécanisme D'action
The mechanism by which 1,2,5,8-Tetrahydropyrrolizin-3-one exerts its effects involves interactions with molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes or receptors to produce therapeutic effects. The exact pathways can vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
1,2,5,8-Tetrahydropyrrolizin-3-one can be compared with other similar heterocyclic compounds, such as pyrrolones and pyrrolidinones. These compounds share structural similarities but differ in their chemical properties and applications . For instance, pyrrolones are known for their diverse biological activities, including antimicrobial and anticancer properties .
Conclusion
1,2,5,8-Tetrahydropyrrolizin-3-one is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in organic and medicinal chemistry.
Propriétés
IUPAC Name |
1,2,5,8-tetrahydropyrrolizin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h1-2,6H,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOLYJWPGYIDMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1C=CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B61850.png)
![1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene](/img/structure/B61851.png)
